2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
Description
Significance of Fused Chromene-Pyrimidine Ring Systems in Heterocyclic Chemistry
Fused ring systems, where two or more rings share two or more atoms, are a cornerstone of modern heterocyclic chemistry. msu.edu The fusion of different heterocyclic scaffolds can lead to the development of new hybrid molecules with enhanced or entirely new biological and pharmacological properties. derpharmachemica.com Pyrimidine (B1678525), a six-membered heterocyclic ring containing two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous biologically active compounds. nih.govnih.gov Its derivatives are known to exhibit a wide range of therapeutic properties. nih.gov
The chromene scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a pyran ring, is also a prominent feature in many natural and synthetic compounds with significant biological activities. nih.gov When a chromene ring system is fused with a pyrimidine ring, the resulting chromenopyrimidine scaffold combines the structural features of both parent heterocycles. This fusion creates a rigid, polycyclic structure with a unique three-dimensional shape and electron distribution, which can influence its interaction with biological targets. nih.govresearchgate.net The diverse biological activities reported for various chromenopyrimidine derivatives underscore the importance of this fused system in the design of new therapeutic agents. nih.govscirp.org
Overview of Chromenopyrimidine Scaffolds in Academic Research
Chromenopyrimidine scaffolds are actively investigated in academic research due to their broad spectrum of biological properties. nih.govresearchgate.net Researchers have synthesized and evaluated numerous derivatives for various potential applications.
The synthesis of these scaffolds often involves multi-component reactions, which are efficient methods for creating complex molecules in a single step. nih.gov Common starting materials for the synthesis of chromenopyridines, a related class of compounds, include salicylaldehydes, chromones, and coumarins. nih.gov For chromenopyrimidines specifically, synthetic strategies often involve the reaction of an intermediate imine with ammonia (B1221849) derivatives. nih.gov
The following table provides a glimpse into the diversity of chromenopyrimidine scaffolds and their reported biological activities in academic research:
| Scaffold Type | Reported Biological Activity | Reference |
| Chromeno[2,3-d]pyrimidin derivatives | Potential anti-tumor, anti-bacterial, and anti-inflammatory agents. scirp.org | scirp.org |
| Thieno[4,3-d]pyrimidine derivatives | Investigated as dual PI3Kα/mTOR inhibitors for cancer therapy. nih.gov | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Studied as inhibitors of thymidylate synthase for potential antitumor applications. nih.gov | nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | Synthesized as potential dual thymidylate synthase and dihydrofolate reductase inhibitors. nih.gov | nih.gov |
These examples highlight the versatility of the chromenopyrimidine core and the continuous efforts to explore its potential in medicinal chemistry.
Structural Elucidation and Nomenclatural Specificity of 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol
The name "this compound" precisely describes the molecular architecture of the compound according to the rules of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).
Let's break down the name to understand the structure:
Chromeno : Indicates the presence of a chromene ring system.
[4,3-d] : This notation specifies the mode of fusion between the chromene and pyrimidine rings. The numbers '4' and '3' refer to the atoms on the chromene ring that are shared with the pyrimidine ring, and the letter 'd' indicates the face of the pyrimidine ring involved in the fusion.
Pyrimidin : Denotes the pyrimidine ring.
2-amino : An amino group (-NH2) is attached to the second position of the pyrimidine ring.
5H : This indicates that the fifth position of the fused ring system bears a hydrogen atom, and is a saturated center.
-5-ol : A hydroxyl group (-OH) is attached to the fifth position of the chromeno[4,3-d]pyrimidine system.
Research Gaps and Objectives in the Study of this compound and its Analogues
Despite the broad interest in chromenopyrimidine scaffolds, a significant research gap exists specifically for the compound this compound. A thorough search of scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and biological evaluation.
This presents several opportunities for future research:
Synthesis and Characterization: The primary objective would be to develop an efficient and high-yield synthetic route to this compound. Following synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.
Exploration of Biological Activities: Given the diverse biological activities of related chromenopyrimidine derivatives, a key objective would be to screen this compound for a range of pharmacological effects. Based on the activities of similar scaffolds, initial investigations could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govscirp.org
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues of this compound would be a crucial next step. By systematically modifying the substituents on the chromene and pyrimidine rings, researchers could establish structure-activity relationships. This would provide valuable insights into which structural features are essential for biological activity and guide the design of more potent and selective compounds.
The study of this compound and its analogues holds promise for the discovery of new chemical entities with potential therapeutic applications, thereby contributing to the advancement of heterocyclic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-5-7-9(14-11)6-3-1-2-4-8(6)16-10(7)15/h1-5,10,15H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZVAFGPLLQIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(O2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407938 | |
| Record name | 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-24-8 | |
| Record name | 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 5h Chromeno 4,3 D Pyrimidin 5 Ol and Derivatives
Multi-Component Reaction (MCR) Approaches to Chromenopyrimidines
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov This approach is valued in organic and medicinal chemistry for its ability to generate complex polyfunctional molecules in a streamlined fashion, offering high atom economy, reduced reaction times, and simplified purification processes. nih.govresearchgate.net
One-pot synthesis is a hallmark of MCRs, providing a direct route to complex heterocyclic systems like chromenopyrimidines. These methods are prized for their efficiency and for minimizing waste by avoiding the isolation of intermediate compounds. researchgate.netresearchgate.net
A notable example is the one-pot, three-component synthesis of chromeno[4,3-d]pyrimidine-6-one derivatives. This reaction involves the condensation of salicylaldehyde, various 1,3-dicarbonyl compounds, and 2-aminobenzimidazole (B67599). researchgate.net The reaction proceeds in the presence of a catalytic amount of piperidine (B6355638) in acetic acid, yielding the desired products in good yields. researchgate.net The proposed mechanism suggests the in situ formation of a 3-alkyl coumarin (B35378) derivative, which subsequently undergoes condensation with the 2-aminobenzimidazole to form the final fused heterocyclic system. researchgate.net
Another innovative one-pot approach involves the pseudo four-component synthesis of chromeno[2,3-d]pyrimidine derivatives under solvent-free conditions. psu.edu This method utilizes the grinding of salicylaldehydes, malononitrile, and a secondary amine (like morpholine) at room temperature with a reusable nano-ZnAl2O4 catalyst. psu.edu The reaction is remarkably rapid, achieving excellent yields in as little as two minutes, and demonstrates significant catalytic enhancement compared to bulk catalysts or the absence of a catalyst. psu.edu
The following table summarizes representative one-pot synthetic strategies for chromenopyrimidine derivatives.
Table 1: One-Pot Syntheses of Chromenopyrimidine Derivatives
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Salicylaldehyde, 1,3-Dicarbonyl Compounds, 2-Aminobenzimidazole | Piperidine/Acetic Acid | Chromeno[4,3-d]pyrimidinone | Good | researchgate.net |
| Salicylaldehyde, Malononitrile, Secondary Amine | Nano-ZnAl2O4/Grinding, RT | Chromeno[2,3-d]pyrimidine | Up to 97% | psu.edu |
| Barbituric Acid, Dimedone/Cyclohexane-1,3-dione, Aromatic Aldehydes | Sc(OTf)3/Solvent-free | Chromeno[2,3-d]pyrimidine-trione | High | researchgate.net |
| 3-Formylchromones, Amines, Paraformaldehyde | Microwave/Solvent-free | 5H-Chromeno[2,3-d]pyrimidin-5-one | Good to Excellent | nih.gov |
Sequential, or two-step, syntheses offer a more controlled approach to the chromenopyrimidine core, allowing for the isolation and characterization of key intermediates. This can be advantageous for ensuring the purity and correct structure of the final product.
A common sequential strategy begins with the synthesis of 2-amino-3-cyano-4H-chromenes. nih.govajol.info These precursors are typically formed through the reaction of an appropriate salicylaldehyde, malononitrile, and a base. ajol.info In the subsequent step, these 2-amino-3-cyano-4H-chromenes are treated with a cyclizing agent to form the fused pyrimidine (B1678525) ring. For instance, reaction with formamidine (B1211174) acetate (B1210297) under microwave irradiation and solvent-free conditions leads to the formation of 4-amino-5H-chromeno[2,3-d] pyrimidines. ajol.info The mechanism involves the addition of formamidine to the 2-amino group, followed by an intramolecular cyclization of the newly formed amidine with the adjacent cyano group, culminating in the pyrimidine ring after rearrangement and aromatization. ajol.info
Another sequential protocol involves the initial reaction of 2-amino-3-carbonitrile chromene derivatives with triethylorthoformate and acetic anhydride (B1165640) to form an intermediate ethoxymethyleneimino compound (an imine). nih.gov This intermediate is then isolated and subsequently reacted with ammonia (B1221849) or a primary amine in a solvent like ethanol (B145695) or dioxane to yield the final chromenopyrimidine derivatives. nih.gov The yields for this second step are reported to be in the range of 65-93%. nih.gov
Cyclization and Condensation Reactions for the 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol Core
The formation of the pyrimidine ring fused to the chromene backbone is fundamentally a process of cyclization and condensation. These reactions strategically form the necessary carbon-nitrogen bonds to close the heterocyclic ring.
2-Aminochromene derivatives are versatile and widely used precursors for the synthesis of chromenopyrimidines. researchgate.netnih.govajol.info The 2-amino and 3-cyano (or 3-carboxylate) functionalities on the chromene ring are perfectly positioned to react with a C1 or N-C-N building block to construct the pyrimidine ring.
The synthesis of 4-amino-5H-chromeno[2,3-d]pyrimidines from 2-amino-3-cyano-4H-chromenes is a prime example. ajol.info The reaction with formamidine acetate provides the necessary atoms to complete the pyrimidine ring. The process is efficient, with reported yields ranging from 85-95% under microwave conditions. ajol.info Similarly, starting from ethyl-2-amino-4-aryl-4H-benzo[h]chromene-3-carboxylates, researchers have synthesized fused chromenopyrimidinones via a three-step microwave-assisted sequence, which involves reaction with an isocyanate followed by cyclization. arabjchem.org
The following table details the synthesis of various chromenopyrimidine derivatives starting from 2-aminochromene precursors.
Table 2: Synthesis from 2-Aminochromene Precursors
| 2-Aminochromene Precursor | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-3-cyano-4H-chromenes | Formamidine Acetate | 4-Amino-5H-chromeno[2,3-d]pyrimidines | 85-95% | ajol.info |
| 2-Amino-3-carbonitrile-4H-chromenes | 1. Triethylorthoformate/Acetic Anhydride; 2. Ammonia/Amines | Chromenopyrimidine derivatives | 65-93% | nih.gov |
| Ethyl-2-amino-4-aryl-4H-benzo[h]chromene-3-carboxylates | Phenylhydrazine | Benzo[h]chromeno[2,3-d]pyrimidin-8-ones | Not specified | arabjchem.org |
Pyrimidine annulation refers to the construction of the pyrimidine ring onto an existing molecular scaffold, in this case, the chromene system. These ring-closing reactions can be categorized by the number of atoms each reactant contributes to the new ring, such as in [3+3] or [5+1] cycloadditions. mdpi.com
A [3+3] annulation strategy has been described for synthesizing pyrimidine derivatives from 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and amidines. mdpi.com While not directly applied to chromenes in the cited study, this principle of combining two three-atom fragments is a fundamental concept in heterocyclic synthesis.
More directly relevant is the intramolecular cyclization mechanism seen in the reaction of 2-amino-3-cyano-4H-chromenes with formamidine acetate. ajol.info After the initial condensation, the key ring-closing step is the intramolecular attack of the amino group onto the nitrile (cyano) group. This forms the final six-membered pyrimidine ring fused to the chromene. ajol.info Oxidative cyclization is another powerful ring-closing strategy, as demonstrated in the synthesis of benzo[b]chromeno[4,3,2-de] nih.govnih.govnaphthyridines from 5H-chromeno[2,3-b]pyridines in formic acid, a process that involves intramolecular cyclization followed by oxidation. nih.govnih.gov
Advanced and Green Chemistry Principles in Chromenopyrimidine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chromenopyrimidines. rasayanjournal.co.inmdpi.com These approaches focus on improving efficiency, using safer solvents, employing reusable catalysts, and reducing energy consumption. nih.govrasayanjournal.co.in
Several advanced and green techniques have been successfully employed:
Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction rates, often leading to higher yields and cleaner products in shorter timeframes. nih.govajol.info The synthesis of 4-amino-5H-chromeno[2,3-d]pyrimidines and 5H-chromeno[2,3-d]pyrimidin-5-ones has been achieved with good to excellent yields in minutes under microwave conditions, often without the need for a solvent. nih.govajol.info
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions), often facilitated by grinding or heating, minimizes waste and avoids the use of potentially toxic or volatile organic compounds. psu.eduresearchgate.netajol.info The synthesis of chromeno[2,3-d]pyrimidine-trione derivatives using Sc(OTf)3 as a catalyst under solvent-free conditions is a key example. researchgate.net
Use of Green Catalysts: The development and use of environmentally benign and reusable catalysts is a cornerstone of green chemistry. Nano-ZnAl2O4 has been shown to be a highly efficient and recyclable catalyst for the solvent-free synthesis of chromeno[2,3-d]pyrimidines at room temperature. psu.edu Natural catalysts, such as chromite ore, have also been used for one-pot syntheses in aqueous media. chemistryresearches.ir
Aqueous and Eco-Friendly Solvents: Replacing traditional organic solvents with water or water-ethanol mixtures is a significant step towards greener synthesis. chemistryresearches.irresearchgate.net A catalyst-free synthesis of pyrimidine-fused heterocyclic derivatives has been demonstrated in a water-ethanol (1:1) medium, offering an eco-friendly and economically viable protocol. researchgate.net Ionic liquids have also been explored as green reaction media for synthesizing chromeno-pyrimidine derivatives. researchgate.net
The following table highlights various green chemistry approaches used in the synthesis of chromenopyrimidine derivatives.
Table 3: Green Chemistry Approaches in Chromenopyrimidine Synthesis
| Green Principle | Specific Method | Reactants/Catalyst | Key Advantage(s) | Reference |
|---|---|---|---|---|
| Energy Efficiency | Microwave Irradiation | 2-Amino-3-cyano-4H-chromenes, Formamidine Acetate | Rapid reaction (15 min), high yield (85-95%) | ajol.info |
| Waste Prevention | Solvent-Free Grinding | Salicylaldehydes, Malononitrile, Amines / Nano-ZnAl2O4 | No solvent waste, rapid (2 min), room temp. | psu.edu |
| Benign Solvents | Water-Ethanol Medium | Substituted Salicylaldehydes, Barbituric Acid | Catalyst-free, eco-friendly solvent, facile workup | researchgate.net |
| Catalysis | Reusable Nano Catalyst | Salicylaldehydes, Malononitrile, Amines / Nano-ZnAl2O4 | Catalyst recycled 5 times without loss of activity | psu.edu |
| Catalysis | Natural Catalyst | Aromatic Aldehydes, Barbituric Acid, Urea (B33335) / Chromite Ore | Use of natural catalyst, aqueous medium | chemistryresearches.ir |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in the synthesis of chromenopyrimidine derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net A notable application is the one-pot, multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions, which yields 5H-chromeno[2,3-d]pyrimidin-5-one derivatives in good to excellent yields. nih.gov This method highlights the efficiency of microwave assistance in constructing complex heterocyclic systems.
Another efficient approach involves the treatment of 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation and solvent-free conditions to produce functionalized 5H-chromeno[2,3-d]pyrimidine derivatives. ajol.info Similarly, new series of 10-anilino-9-alkyl-12-aryl-10,12-dihydro-11H-benzo mdpi.comresearchgate.netchromeno[2,3-d]pyrimidin-11-ones have been prepared using microwave irradiation, a procedure noted for its ease and for avoiding time-consuming and costly syntheses. researchgate.netdoaj.org The synthesis of pyrano[2,3-d]pyrimidinone derivatives has also been achieved by condensing barbituric or thiobarbituric acid with benzylidene acetophenone (B1666503) derivatives under microwave irradiation in the presence of phosphorous pentoxide. researchgate.net
The following table summarizes various microwave-assisted synthetic protocols for related chromenopyrimidine derivatives.
| Starting Materials | Reagents | Conditions | Product Type | Reference |
| 3-Formylchromones, amines, paraformaldehyde | None | Microwave, solvent-free | 5H-Chromeno[2,3-d]pyrimidin-5-ones | nih.gov |
| 2-Amino-3-cyano-4H-chromenes | Formamidine acetate | Microwave, solvent-free | 5H-Chromeno[2,3-d]pyrimidines | ajol.info |
| Barbituric/thiobarbituric acid, benzylidene acetophenone | P₂O₅, glacial acetic acid | Microwave irradiation | 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinones | researchgate.net |
| 2-Amino-4-chloro-pyrimidine, substituted amines | Triethylamine (B128534), propanol | Microwave, 120–140 °C | 2-Amino-4-chloro-pyrimidine derivatives | nih.gov |
| 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde, 5-amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one, thioglycolic acid | Acetic acid, DMF | Microwave, 120 °C | Thiazolidinone-thienopyrimidinone hybrid | mdpi.com |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions is a significant trend in the synthesis of chromenopyrimidine derivatives. These methods aim to reduce the use of hazardous organic solvents, which are often costly and harmful to the environment.
A prime example is the synthesis of 5H-chromeno[2,3-d]pyrimidine derivatives through a microwave-assisted, solvent-free reaction of 2-amino-3-cyano-4H-chromenes with formamidine acetate. ajol.info This approach not only avoids the use of solvents but also benefits from the speed of microwave heating. Furthermore, a multicomponent reaction for synthesizing 5H-chromeno[2,3-d]pyrimidin-5-one derivatives has been successfully achieved under both catalyst-free and solvent-free conditions, promoted by microwave irradiation. nih.gov
The quest for greener chemistry has also led to the exploration of catalyst- and solvent-free conditions for the synthesis of related heterocyclic systems like 5H-pyrano[2,3-d]pyrimidines, highlighting a broader movement towards sustainable synthetic chemistry. acs.org
Catalyst-Free and Supported Catalyst Systems
Efforts to create more sustainable synthetic protocols have led to the development of both catalyst-free reactions and the use of recoverable supported catalysts.
Catalyst-Free Synthesis: Several synthetic routes for chromenopyrimidine and related scaffolds have been developed that proceed efficiently without the need for a catalyst. For instance, a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde to form 5H-chromeno[2,3-d]pyrimidin-5-one derivatives occurs under catalyst-free conditions. nih.gov Similarly, the synthesis of 2-aminochromanes can be achieved through a catalyst-free cascade reaction. researchgate.net The development of such catalyst-free methods is advantageous as it simplifies purification processes and reduces chemical waste. acs.org
Supported Catalyst Systems: In cases where a catalyst is necessary, the use of supported catalysts offers a green alternative, allowing for easy separation and recycling of the catalyst. A notable example is the use of ciprofloxacin-functionalized magnetic silica (B1680970) nanoparticles as a reusable catalyst for the synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamides. nih.gov This nanocatalyst can be easily recovered using magnetic filtration and reused multiple times without a significant drop in its catalytic activity. nih.gov This approach combines the benefits of catalysis with improved environmental performance.
Chemical Transformations and Derivatization of the this compound Scaffold
The this compound scaffold serves as a versatile building block for the creation of a wide array of derivatives through various chemical transformations.
Functionalization at Amino and Hydroxyl Sites
The amino and hydroxyl groups on the this compound core are primary sites for chemical modification. For instance, the amino group can be a target for functionalization. In related pyrimidine systems, the 2-amino group can undergo reactions to introduce different substituents, leading to a diverse library of compounds. nih.gov For example, imines can be prepared via the reaction of the amino group with triethylorthoformate, which can then be further reacted with ammonia or primary amines to yield various substituted derivatives. nih.gov
The hydroxyl group also presents opportunities for derivatization. In related structures, such as 5-alkoxy-benzopyranopyrimidine derivatives, the modulation of substituents at this position has been explored. nih.gov
Introduction of Diverse Substituents on the Chromene and Pyrimidine Moieties
The introduction of a variety of substituents onto the chromene and pyrimidine rings is a key strategy for modulating the properties of the core scaffold. For example, in the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, a range of diversely substituted benzaldehydes and pyridine (B92270) carbaldehydes are used, leading to derivatives with different aryl groups at the 4-position. nih.gov
Similarly, in the synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, various substituted aryl thiols can be attached at the 5-position of the pyrrolopyrimidine core. nih.gov This is achieved through an oxidative addition reaction, demonstrating a method for introducing sulfur-linked substituents. nih.gov The synthesis of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also involves the introduction of different aryl or arylalkyl nitriles to create substitutions at the second position of the thienopyrimidine system. nih.gov
Synthesis of Hybrid Heterocyclic Systems Incorporating the Chromenopyrimidine Unit
The fusion of the chromenopyrimidine scaffold with other heterocyclic systems is a powerful strategy for creating hybrid molecules with potentially novel properties. nu.edu.kz This approach combines the structural features of two or more biologically active scaffolds. nu.edu.kz
One such example is the synthesis of hybrid molecules containing both a pyrimidine fragment and a diterpene alkaloid, lappaconitine. nsc.ru This is achieved by the cross-coupling of 5'-ethynyllappaconitine with benzoic acid chlorides, followed by condensation with amidines to form the pyrimidine ring. nsc.ru Another example involves the one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, which links a chromenopyridine core with a pyrazole (B372694) moiety. mdpi.com
The synthesis of hybrid systems can also be achieved through multicomponent reactions. For instance, ciprofloxacin-functionalized nanoparticles have been used to catalyze the synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamides. nih.gov Furthermore, the synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles represents the creation of a hybrid molecule containing both a chromene and a furanone ring system. rsc.org
Mechanistic Investigations of Chromenopyrimidine Synthesis
Proposed Reaction Pathways for Annulation Reactions
The formation of the fused pyrimidine (B1678525) ring in chromenopyrimidine systems typically proceeds through an annulation reaction, which involves the formation of a new ring onto an existing one. Several mechanistic pathways have been proposed for the synthesis of chromeno[4,3-d]pyrimidines and related structures, primarily revolving around a cascade of reactions initiated by simple precursors.
A commonly accepted pathway for the three-component synthesis involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a suitable chromene precursor (such as 4-hydroxycoumarin) begins with a Knoevenagel condensation. beilstein-journals.orgnih.gov This initial step involves the reaction between the aldehyde and the active methylene compound, typically catalyzed by a base, to form a reactive Knoevenagel adduct. nih.gov This is followed by a Michael addition, where the nucleophilic chromene precursor attacks the electron-deficient double bond of the adduct. nih.gov The resulting open-chain intermediate then undergoes an intramolecular cyclization. This critical annulation step involves the nucleophilic attack of an amino group (often derived from urea (B33335) or a similar nitrogen source added to the reaction) onto a cyano or ester group, followed by tautomerization or dehydration to yield the final, stable aromatic pyrimidine ring. beilstein-journals.orgajol.info
An alternative pathway involves the pre-formation of an imine intermediate. For instance, a 2-amino-3-carbonitrile chromene derivative can react with triethylorthoformate to form an ethyl formimidate intermediate. nih.gov This intermediate then reacts with ammonia (B1221849) or a primary amine, which displaces the ethoxy group and subsequently cyclizes onto the adjacent nitrile group to form the fused pyrimidine ring. nih.gov
Other proposed mechanisms for related fused pyrimidines include [5+1] and [3+3] cycloaddition strategies. mdpi.com In some cases, the reaction is described as a cascade process beginning with the formation of an intermediate that undergoes nucleophilic addition, intramolecular cyclization, and subsequent dehydration to furnish the final product. beilstein-journals.orgajol.info The precise sequence of events can be influenced by the specific reactants and conditions employed. mdpi.com
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. While many intermediates in these cascade reactions are short-lived and not isolated, their formation is inferred from the final product structure and supported by control experiments and spectroscopic analysis of related, stable analogues.
In the multi-component synthesis of chromenopyrimidine derivatives, several key intermediates are proposed:
Knoevenagel Adduct: This intermediate, formed from the condensation of an aldehyde and an active methylene compound, is the initial electrophile for the subsequent Michael addition. nih.gov
Michael Adduct: Formed after the nucleophilic attack of the chromene precursor on the Knoevenagel adduct, this is an open-chain intermediate containing all the necessary atoms for the subsequent cyclization. nih.gov An intermediate designated as [II] resulting from a Michael addition has been proposed in the synthesis of related spiro[chromeno[...]pyrimidine] systems. nih.gov
Imine/Enamine Intermediates: In pathways where cyclization is the final step, open-chain structures containing imine or enamine functionalities are key. For example, the reaction of 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate (B1210297) is proposed to proceed through an intermediate (I) which then undergoes nucleophilic addition to form a subsequent intermediate (II), before cyclizing. ajol.info In a different synthetic route, the formation of an ethyl N- [...] -formimidate was confirmed by the absence of amino group signals and the appearance of characteristic imine proton and ethoxy group signals in IR and ¹H NMR spectra, respectively. nih.gov
The characterization of these intermediates, when possible, provides direct evidence for the proposed pathway. For example, the isolation and analysis of an ethyl formimidate intermediate by IR and NMR spectroscopy lent strong support to a stepwise reaction mechanism involving initial imine formation followed by cyclization. nih.gov
| Proposed Intermediate | Precursors | Method of Identification/Characterization | Reference |
|---|---|---|---|
| Knoevenagel Adduct ([I]) | Isatin + Dimedone | Proposed based on Knoevenagel condensation mechanism. | nih.gov |
| Michael Adduct ([II]) | Intermediate [I] + Thiadiazolopyrimidine dione | Proposed based on Michael addition mechanism. | nih.gov |
| Ethyl N-formimidate | 2-Amino-3-carbonitrile chromene + Triethylorthoformate | IR (absence of NH₂) and ¹H NMR (presence of imine and ethoxy protons). | nih.gov |
| Cyclization Precursor (IV) | 2-Amino-3-cyano-4H-chromene + Formamidine acetate | Proposed based on intramolecular cyclization of intermediate III. | ajol.info |
Studies on Regioselectivity and Stereoselectivity in the Formation of Fused Rings
The formation of fused heterocyclic systems like chromenopyrimidines often involves reactions where multiple isomers could potentially form. Regioselectivity, which dictates the orientation of the ring fusion, and stereoselectivity, which controls the spatial arrangement of atoms at chiral centers, are therefore critical aspects of synthesis.
In the annulation reactions leading to chromenopyrimidines, regioselectivity is primarily controlled during the intramolecular cyclization step. The outcome depends on which nucleophilic atom attacks which electrophilic center. For example, in the cyclization of an intermediate derived from 2-amino-3-cyano-chromene, the amino group selectively attacks the nitrile carbon to form the pyrimidine ring. ajol.info This selectivity is governed by factors such as proximity and the inherent electronic properties (nucleophilicity and electrophilicity) of the reacting functional groups. rsc.org Studies on related fused pyrazole (B372694) systems have shown that the electronic characteristics and degree of unsaturation of the fused ring system can control the regioselectivity of subsequent reactions. rsc.org The formation of a specific isomer is often dictated by the most stable tautomer of the reaction intermediate. rsc.org
For the target compound, 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol, the fusion is of the [4,3-d] type, indicating the specific connectivity between the chromene and pyrimidine rings. Alternative fusions, such as [2,3-d] or [3,4-b], are also known. ajol.infomdpi.com The formation of the [4,3-d] isomer specifically points to a cyclization pathway involving the N1 and C6 atoms of a pyrimidine precursor reacting with the C4a and C4 positions of the chromene core, respectively.
Stereoselectivity becomes relevant when a chiral center is formed. In this compound, the C5 carbon is not chiral due to the double bond within the pyrimidine ring in the fully aromatic system. However, in related syntheses of di- or tetrahydro-chromenopyrimidine derivatives, the C5 position can be a stereocenter. The stereochemical outcome of such reactions is often influenced by the catalyst and reaction conditions. For example, in chiral phosphine-catalyzed (3+2) annulation reactions to form other heterocyclic systems, high diastereo- and enantioselectivities can be achieved through the formation of specific hydrogen bonds between the catalyst and a substrate, which creates an efficient and selective reaction space. rsc.org
Role of Reaction Conditions and Catalysts in Mechanism Control
Reaction conditions and catalysts play a pivotal role in directing the course of chromenopyrimidine synthesis, influencing reaction rates, yields, and selectivity. While some multicomponent syntheses can proceed under catalyst-free conditions, the use of a catalyst is often essential for achieving high efficiency. nih.gov
Catalysts:
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., FeCl₃·6H₂O, H₃PW₁₂O₄₀) are frequently used. nih.govresearchgate.net They are proposed to activate carbonyl or nitrile groups, making them more electrophilic and facilitating key steps like Knoevenagel condensation, Michael addition, or the final cyclization/dehydration. nih.govmdpi.com In one study, screening various catalysts for a three-component reaction showed that phosphotungstic acid was highly effective, yielding the product in 90% yield, whereas the uncatalyzed reaction gave only trace amounts. nih.gov
Base Catalysts: Bases like triethylamine (B128534) or DBU are often employed to deprotonate active methylene compounds, generating the nucleophiles required for the initial Knoevenagel condensation. nih.govresearchgate.net
Organocatalysts: Chiral organocatalysts, such as phosphine-phenol bifunctional catalysts, have been shown to control both regioselectivity and stereoselectivity in annulation reactions by organizing the substrates in the transition state through non-covalent interactions. rsc.org
Reaction Conditions:
Solvent: The choice of solvent can impact reaction outcomes. While many reactions are performed in organic solvents like ethanol (B145695) or dioxane, greener protocols using water or solvent-free conditions have been developed. nih.govnih.govnih.gov
Temperature and Energy Source: Many syntheses require heating under reflux. nih.gov The use of microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. beilstein-journals.orgajol.inforesearchgate.net
| Catalyst | Reaction Type | Role/Effect | Reference |
|---|---|---|---|
| mTEG-CS-Co/Cu-Schiff-base/IL | Tandem Oxidation/Three-component reaction | Promotes oxidation of alcohol and subsequent condensation; yields 85-98%. | nih.gov |
| None | Three-component reaction | Trace product observed, demonstrating catalyst necessity. | nih.govnih.gov |
| Formamidine acetate | Cyclization agent | Reacts with 2-amino-3-cycano-chromene to form the pyrimidine ring. | ajol.info |
| FeCl₃·6H₂O | Three-component reaction | Catalyzes regioselective formation of fused tetrahydropyridines. | researchgate.net |
| H₃PW₁₂O₄₀ (Keggin heteropolyacid) | Three-component reaction | Highly effective acid catalyst; 90% yield under mild, solvent-free conditions. | nih.gov |
| Triethylamine | Three-component reaction | Base catalyst for the synthesis of 2-amino-chromene-3-carbonitrile. | nih.gov |
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A proton (¹H) NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of these signals indicates the electronic environment of the protons. For instance, protons on the aromatic ring would appear in the downfield region (typically δ 6.5-8.5 ppm), while the amino (-NH₂) protons would likely present as a broad singlet. The proton at the chiral center (C5-H) and the hydroxyl proton (C5-OH) would also have characteristic chemical shifts. Spin-spin coupling between adjacent protons, observed as splitting of signals and measured by the coupling constant (J, in Hz), would be crucial for establishing the connectivity of protons within the chromene ring system.
The carbon-13 (¹³C) NMR spectrum would show a signal for each unique carbon atom in the 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol structure. The chemical shifts would help identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbons bonded to heteroatoms). Carbons in the aromatic rings and the pyrimidine (B1678525) ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbon at position 5.
COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, showing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, providing key information to piece together the entire molecular framework, including the connections between the different ring systems.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching from the hydroxyl group, typically a broad band around 3200-3600 cm⁻¹.
N-H stretching from the primary amino group, usually appearing as two sharp peaks in the 3300-3500 cm⁻¹ region. clockss.org
C-H stretching for aromatic and aliphatic protons.
C=N and C=C stretching vibrations within the pyrimidine and benzene (B151609) rings, found in the 1450-1650 cm⁻¹ region.
C-O stretching from the alcohol and the ether linkage in the chromene ring, typically in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, which allows for the calculation of its exact molecular formula (C₁₁H₉N₃O₂). The mass spectrum would also display a fragmentation pattern, which results from the breakdown of the molecular ion. Analysis of these fragments can provide further corroboration of the proposed structure. For a related methylated compound, 2-amino-9-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol, the molecular weight is 229.238 g/mol . lookchem.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages for this compound would be compared to the theoretically calculated values based on its molecular formula, C₁₁H₉N₃O₂ (Calculated: C, 61.39%; H, 4.22%; N, 19.52%; O, 14.87%). A close match between the experimental and calculated values is a critical criterion for verifying the elemental composition and purity of the compound. This method is standard practice in the characterization of newly synthesized heterocyclic compounds. mdpi.commdpi.com
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of the scientific literature indicates that a definitive solid-state structure of this compound, as determined by single-crystal X-ray crystallography, has not been reported to date. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not available for this specific compound.
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. unimi.itmdpi.com This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the molecule's connectivity and absolute configuration. Furthermore, it elucidates the supramolecular assembly, revealing how individual molecules pack in the crystal lattice and the nature of intermolecular interactions that stabilize the structure, such as hydrogen bonds and π-π stacking. mdpi.com
While data for the title compound is absent, crystallographic studies on related chromeno-pyrimidine and other fused heterocyclic systems offer insights into the potential structural characteristics of this class of molecules. For instance, the analysis of similar structures frequently reveals extensive networks of hydrogen bonds. The amino group and the hydroxyl group in this compound would be expected to act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms could serve as acceptors, leading to robust intermolecular connections. nih.govresearchgate.net
Without experimental crystallographic data for this compound, any discussion of its specific solid-state structure remains speculative. The synthesis of a suitable single crystal and subsequent X-ray diffraction analysis would be required to definitively characterize its molecular geometry and packing arrangement.
Computational and Theoretical Studies on 2 Amino 5h Chromeno 4,3 D Pyrimidin 5 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Despite its utility, specific DFT studies focused exclusively on 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol are not prominently available in the reviewed scientific literature. Research in this area tends to focus on broader classes of chromeno[4,3-d]pyrimidine derivatives or analogous heterocyclic systems. Therefore, the following sections outline the types of analyses that would be conducted in such a study.
Energetic Properties and Stability Assessments
A primary application of DFT is the calculation of a molecule's energetic properties to assess its thermodynamic stability. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as the total energy, heat of formation, and Gibbs free energy would be determined. While specific energetic data for this compound is not documented in available literature, a theoretical study would typically yield the values presented in the hypothetical table below.
Table 1: Hypothetical Energetic Properties of this compound (Note: These values are illustrative for a typical DFT study and are not based on published data for this specific compound.)
| Property | Value | Unit |
| Total Energy | Value not available | Hartrees |
| Heat of Formation | Value not available | kcal/mol |
| Gibbs Free Energy | Value not available | kcal/mol |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Detailed FMO analysis for this compound has not been specifically reported. A typical analysis would involve calculating the energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and not from published research on this compound.)
| Orbital | Energy |
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap | Value not available |
Prediction of Spectroscopic Parameters
DFT calculations can also predict various spectroscopic parameters, which can aid in the structural characterization of a compound. This includes predicting infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. Such theoretical data, when compared with experimental spectra, can confirm the molecular structure. However, predicted spectroscopic parameters specifically for this compound are not found in the current body of scientific literature.
Molecular Docking Investigations of Theoretical Interactions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, typically a protein or nucleic acid. While the broader class of chromenopyrimidine derivatives has been subject to such studies, specific molecular docking investigations centered on this compound are not detailed in the available research. The following subsections describe the standard outputs of such an investigation.
Prediction of Binding Modes and Key Intermolecular Contacts
A molecular docking study would predict the most likely binding pose of this compound within the active site of a target macromolecule. This analysis identifies crucial intermolecular interactions that stabilize the complex. These interactions commonly include:
Hydrogen Bonding: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
π-π Stacking: Non-covalent interactions between aromatic rings.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target.
Without specific studies on this compound, a list of potential interactions with a hypothetical target cannot be provided.
Assessment of Binding Affinities and Conformational Adaptations
Beyond identifying the binding mode, docking simulations provide a quantitative assessment of the binding affinity, often expressed as a binding energy or docking score. This score estimates the strength of the interaction between the ligand and its target. Lower binding energies typically indicate a more stable complex. The simulation also reveals any conformational changes that the ligand or the macromolecule may undergo to achieve the optimal fit. As no specific molecular docking studies for this compound have been published, data on its binding affinities and conformational adaptations are not available.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Property Prediction at a Theoretical Level
In silico ADMET prediction is a crucial step in the early phases of drug discovery, allowing for the assessment of a molecule's potential as a drug candidate without the need for immediate synthesis and biological testing. For the chromeno[4,3-d]pyrimidine scaffold and its analogues, these computational tools are employed to evaluate key properties that determine the fate of a compound in the human body. jchemrev.com
Detailed research findings from studies on related chromenopyrimidine derivatives often involve the calculation of various physicochemical and pharmacokinetic parameters. These predictions are typically generated using a variety of software platforms and web-based tools that employ algorithms based on a compound's structure. While specific data for this compound is not published, the table below represents a typical ADMET profile that would be generated for such a compound, based on findings for analogous structures. dntb.gov.ua
Table 1: Representative In Silico ADMET Property Predictions for Chromeno[4,3-d]pyrimidine Derivatives
| Property | Predicted Value | Significance |
| Absorption | ||
| - Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| - Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| - P-glycoprotein Substrate | No | A negative result is favorable, as it implies a lower likelihood of efflux from cells. |
| Distribution | ||
| - Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Determines the potential for central nervous system activity or side effects. |
| - Plasma Protein Binding | High | Affects the fraction of the compound that is free to exert its pharmacological effect. |
| Metabolism | ||
| - CYP450 2D6 Inhibition | Non-inhibitor | Predicts a lower risk of drug-drug interactions mediated by this key metabolic enzyme. |
| - CYP450 3A4 Inhibition | Non-inhibitor | Predicts a lower risk of drug-drug interactions mediated by this major metabolic enzyme. |
| Excretion | ||
| - Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Indicates the likely pathway of renal excretion. |
| Toxicity | ||
| - AMES Mutagenicity | Non-mutagenic | Predicts the absence of mutagenic potential. |
| - hERG Inhibition | Low risk | A low risk of cardiotoxicity is a critical safety parameter. |
Note: The data in this table is illustrative and based on general findings for the chromeno[4,3-d]pyrimidine class of compounds. Specific values for this compound would require dedicated computational analysis.
Molecular Dynamics Simulations for Dynamic Interaction Analysis (if reported)
Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between a ligand, such as a chromeno[4,3-d]pyrimidine derivative, and its biological target, typically a protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. jchemrev.com
For the broader class of pyrimidine-based analogues, including those with the chromeno[4,3-d]pyrimidine core, MD simulations have been utilized to validate the findings of molecular docking studies and to provide a more in-depth understanding of the binding mode. jchemrev.com These simulations, often run for nanoseconds, track the movements of atoms in the system over time, offering insights that are not available from static docking poses.
While no specific molecular dynamics simulation studies have been reported for this compound, the general approach and the nature of the data obtained from such studies on related compounds can be summarized.
Table 2: Representative Parameters and Outputs from Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter / Output | Description | Typical Findings for Related Compounds |
| Simulation Time | The duration of the simulation. | Commonly in the range of 50-100 nanoseconds. jchemrev.com |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions. | Stable RMSD values over time suggest a stable binding complex. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues. | Highlights flexible regions of the protein and key residues that interact with the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Identifies crucial hydrogen bond interactions that contribute to binding affinity. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | An estimation of the binding affinity of the ligand to the protein. | Provides a quantitative measure of the strength of the interaction. |
Note: This table illustrates the typical data generated from MD simulations for compounds within the broader chromenopyrimidine class. The specific results would be dependent on the protein target and the ligand being studied.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Influence of Substituent Effects on Theoretical Molecular Interactions
The biological potency of chromenopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. These substituents modulate the molecule's electronic and steric properties, thereby affecting its non-covalent interactions with biological targets. Theoretical and experimental studies on related aromatic systems provide a framework for understanding these effects.
Substituents alter the electron density of the aromatic rings, which is a key determinant in interactions such as π-π stacking and CH-π interactions. nih.govrsc.org Electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the π-electron density of the aromatic core, making it a better π-acceptor. Conversely, electron-donating groups (EDGs), such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, increase the π-electron density, enhancing its π-donor capacity. The interaction between a π-deficient ring and a π-rich ring is generally favorable. However, recent studies suggest that competition between Pauli repulsion and dispersion forces, rather than electrostatics alone, drives the preference for offset-stacking geometries. chemrxiv.org
In the context of the 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol scaffold, the amino group at position C2 acts as a strong EDG, enriching the pyrimidine (B1678525) ring with electrons. The properties of substituents at other positions can be strategically varied to fine-tune interactions. For example, adding a halogen like chlorine to the chromene ring, as seen in some active derivatives, can introduce favorable electrostatic and hydrophobic interactions. ajol.info The interplay between substituents can be complex; for instance, the effect of a given substituent can be modulated by the solvent environment, which alters the strength of hydrogen bonding and other intermolecular forces. nih.govnih.gov
Table 1: Influence of Substituent Type on Theoretical Molecular Interactions
| Substituent Type | Examples | Effect on Aromatic Ring | Predicted Influence on Interaction |
|---|---|---|---|
| Electron-Donating Groups (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases π-electron density | Enhances π-donor capability in stacking interactions; potential H-bond donor/acceptor. |
| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -CF₃, -Cl, -Br | Decreases π-electron density | Enhances π-acceptor capability; can participate in halogen bonding and dipole interactions. nih.gov |
| Bulky/Steric Groups | -C(CH₃)₃, Phenyl | Introduces steric hindrance | May enforce a specific conformation or restrict access to the binding site. |
| Flexible Chains | Alkyl chains, ethers | Increases conformational flexibility | Allows the molecule to adapt to the shape of the binding pocket. |
Mechanistic Basis of In Vitro Biological Interactions (e.g., enzyme inhibition, receptor binding, without clinical implications)
Derivatives of the chromenopyrimidine scaffold have demonstrated a wide range of in vitro biological activities, primarily through the inhibition of key enzymes involved in cell proliferation and survival. The specific mechanism of interaction is highly dependent on the substitution pattern of the individual derivative.
One of the most cited mechanisms for related compounds is the inhibition of tubulin polymerization. mdpi.com Certain chromene derivatives act as colchicine (B1669291) site inhibitors, binding to tubulin and preventing the formation of microtubules, which are essential for cell division. mdpi.com This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.com Molecular docking studies on related thieno[2,3-d]pyrimidines suggest that the tricyclic scaffold can effectively occupy the colchicine binding site, with different parts of the molecule mimicking the A, B, and C rings of colchicine. mdpi.com
Another major target for pyrimidine-based heterocycles is the protein kinase family. nih.govnih.gov Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to the chromenopyrimidine core, have been developed as potent inhibitors of enzymes like Protein Kinase B (PKB/Akt). The mechanism often involves the heterocyclic core acting as a hinge-binder, forming hydrogen bonds with backbone atoms in the ATP-binding pocket of the kinase, thereby blocking its activity. nih.gov Similarly, chromeno[2,3-d]pyrimidine derivatives have shown inhibitory activity against enzymes like thymidylate synthase (TS), a crucial enzyme in DNA synthesis. nih.gov
The antioxidant properties of some chromenopyrimidine derivatives have also been investigated. For instance, 8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione was found to have significant radical scavenging activity in vitro, with an IC50 value of 3.5 µM against DPPH radicals. researchgate.net This activity is attributed to the presence of the dihydroxy groups, which can readily donate hydrogen atoms to neutralize free radicals.
Table 2: Examples of In Vitro Biological Interactions of Chromenopyrimidine and Related Scaffolds
| Compound/Derivative Class | Biological Target/Assay | Observed Effect | Reported Potency (IC₅₀/MIC) |
|---|---|---|---|
| 4-Substituted 5,6,7,8-tetrahydrobenzo ajol.infomdpi.comthieno[2,3-d]pyrimidines | Microtubule Depolymerization | Inhibition of tubulin assembly. mdpi.com | < 40 nM (Antiproliferative IC₅₀). mdpi.com |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT and EGFRT790M Kinase | Enzyme inhibition. nih.gov | 0.099 µM (EGFRWT), 0.123 µM (EGFRT790M). nih.gov |
| 2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines | Human Thymidylate Synthase (TS) | Enzyme inhibition. nih.gov | Potency varies with substituent; 3',4'-dichloro and 4'-nitro analogues were highly potent. nih.gov |
| 8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione (CP-2) | DPPH Radical Scavenging | Antioxidant activity. researchgate.net | 3.5 µM. researchgate.net |
| Pyrazolo-pyrimido[4,5-d]pyrimidine derivatives | Bacterial Biofilm (Micrococcus luteus) | Biofilm inhibition. nih.gov | 1.8 - 8.2 µg/mL. nih.gov |
Rational Design Principles for Modulating Physicochemical and Electronic Properties
Rational drug design aims to optimize the biological activity of a lead compound by systematically modifying its structure to enhance interactions with the target and improve its pharmacokinetic profile. For the chromenopyrimidine scaffold, several principles can be applied to modulate its physicochemical and electronic properties.
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is critical for cell permeability and solubility. This can be fine-tuned by introducing specific functional groups. For instance, adding non-polar alkyl or aryl groups increases lipophilicity, which can enhance membrane traversal. Conversely, incorporating polar groups like hydroxyl (-OH) or carboxylic acid (-COOH) increases aqueous solubility. The acetylenic C≡C bond has also been used to extend π-delocalization while influencing solubility and electronic properties. mdpi.com
Hydrogen Bond Modulation: The 2-amino group and 5-hydroxyl group of the parent compound are key hydrogen bond donors. The pyrimidine nitrogens are hydrogen bond acceptors. Modifying or protecting these groups, or introducing new ones, can alter binding affinity and selectivity. For example, N-alkylation of an amide or amine can remove a hydrogen bond donor, which may be a strategy to reduce P-gp mediated efflux, a common drug resistance mechanism. nih.gov
Conformational Restriction: Introducing bulky substituents or creating additional ring structures can lock the molecule into a more rigid, biologically active conformation. This reduces the entropic penalty upon binding to a target. The development of spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes] is an example of this strategy, where a cycloalkane ring is fused at the C5 position, creating a rigid spirocyclic system. researchgate.net
Electronic Tuning: As discussed in section 6.1, the electronic nature of the scaffold can be precisely controlled with EDGs and EWGs. This is crucial for optimizing interactions within a binding site. For example, in a series of thieno[2,3-d]pyrimidine (B153573) inhibitors, replacing a 5-Cl with a 5-Me retained activity, while adding a 2-Me dramatically decreased potency, highlighting the sensitivity of the target to electronic and steric changes at specific positions. nih.gov
Table 3: Design Principles and Their Effects on Physicochemical Properties
| Design Principle | Structural Modification Example | Effect on Property | Intended Outcome |
|---|---|---|---|
| Increase Lipophilicity | Add methyl, ethyl, or phenyl groups. | Increases logP. | Improved cell membrane permeability. mdpi.com |
| Increase Hydrophilicity | Add hydroxyl (-OH) or carboxylic acid (-COOH) groups. | Decreases logP, increases aqueous solubility. | Improved solubility for formulation. |
| Restrict Conformation | Introduce spiro-fused rings or bulky groups. researchgate.net | Reduces number of low-energy conformations. | Increase binding affinity by reducing entropic penalty. |
| Tune Electronics | Substitute with EWGs (e.g., -CF₃) or EDGs (e.g., -OCH₃). nih.gov | Alters electron density of the π-system. | Optimize electrostatic or π-stacking interactions with target. rsc.org |
Scaffold Modifications and Isosteric Replacements to Explore Chemical Space
To expand beyond simple substituent changes and explore novel regions of chemical space, medicinal chemists employ scaffold modification and isosteric replacement strategies. nih.govresearchgate.net These approaches involve altering the core heterocyclic framework of this compound to potentially discover new biological activities, improve properties, or circumvent existing patents.
Scaffold Hopping: This strategy involves replacing the entire core scaffold with a structurally different one that maintains a similar 3D arrangement of key functional groups. nih.govresearchgate.net For the chromenopyrimidine core, a potential hop would be to replace the chromene portion with another bicyclic system or the pyrimidine with a different diazine. For example, a scaffold hopping approach was used to replace a 2-aminoimidazole with a 2-aminopyrimidine (B69317) to generate new anti-biofilm agents, demonstrating that a change in the core ring can lead to potent compounds. nih.gov
Isosteric Replacements: This involves substituting an atom or group of atoms with another that has similar physical or chemical properties (bioisosteres). This can lead to significant changes in biological activity.
Chromene Ring Modifications: The oxygen atom in the chromene ring can be replaced with sulfur to yield a thieno-pyrimidine scaffold, such as the thieno[2,3-d]pyrimidine system. mdpi.commdpi.com This change can alter the geometry and electronic properties of the molecule, potentially leading to different target interactions.
These strategies are powerful tools for lead optimization, enabling the generation of diverse compound libraries with a wide range of biological and physicochemical properties. mdpi.com
Table 4: Examples of Scaffold Modifications and Isosteric Replacements
| Original Scaffold | Modified/Isosteric Scaffold | Nature of Modification | Impact/Rationale |
|---|---|---|---|
| Chromeno[4,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Classical Isosteric Replacement (O → S). | Alters ring geometry and electronics; has yielded potent microtubule inhibitors. mdpi.com |
| Chromeno[4,3-d]pyrimidine | Chromenopyridine | Ring System Replacement (Pyrimidine → Pyridine). | Removes one H-bond acceptor nitrogen, altering binding properties. nih.gov |
| Chromeno[4,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Scaffold Hop (Chromene → Pyrrole). | Creates analogues of purines, often targeting kinases and polymerases. nih.gov |
| Chromeno[4,3-d]pyrimidine | Spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkane] | Scaffold Modification (Introduction of spiro-center). | Increases rigidity and introduces a 3D structural element. researchgate.net |
Future Directions and Emerging Research Avenues for 2 Amino 5h Chromeno 4,3 D Pyrimidin 5 Ol Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chromenopyrimidine derivatives is an active area of research, with a significant shift towards greener and more efficient protocols. nih.govresearchgate.net Future efforts are expected to move beyond traditional multi-step, high-temperature reactions, which often require harsh conditions and generate significant waste. The focus is now on developing novel, sustainable methodologies that offer higher yields, shorter reaction times, and a reduced environmental footprint.
Key emerging strategies include:
Microwave and Ultrasound-Assisted Synthesis: These techniques have emerged as powerful tools for accelerating chemical reactions. nih.gov For instance, the synthesis of 5H-chromeno[2,3-d] pyrimidines has been efficiently achieved using microwave irradiation under solvent-free conditions. nih.gov Similarly, ultrasound irradiation has been successfully employed to synthesize chromenopyrimidines, often leading to higher yields in significantly less time compared to conventional heating. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. acs.org This approach is ideal for building molecular diversity and has been used to create libraries of pyrimidine (B1678525) derivatives. nih.gov The development of one-pot MCRs for the 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol core will be a priority.
Novel Catalysis: The exploration of innovative catalysts is crucial. This includes the use of reusable ionic liquids like 3-hydroxypropanaminium acetate (B1210297) (HPAA) and various hybrid catalysts (organocatalysts, metal catalysts, and nanocatalysts) to drive reactions with high efficiency and selectivity. acs.orgscilit.com
Table 1: Comparison of Modern Synthetic Methodologies for Chromenopyrimidine Analogs
| Methodology | Key Features | Advantages | Relevant Compounds |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, increased yields, solvent-free options. | 5H-chromeno[2,3-d] pyrimidines |
| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance chemical reactivity. | Shorter reaction times, higher yields, milder conditions. | Fused pyrimidines |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic operation. | High atom economy, operational simplicity, rapid library generation. | Pyrano[2,3-d]pyrimidines |
| Ionic Liquid Catalysis | Uses non-volatile, reusable salts as catalysts and/or solvents. | Green chemistry, catalyst reusability, often improves yields. | Dihydropyrano(c)chromenes |
Application of Advanced Analytical Techniques for Deeper Structural Insights
While standard analytical methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely used to confirm the structures of newly synthesized chromenopyrimidine derivatives, future research will demand a more profound understanding of their three-dimensional architecture and dynamic behavior. jchr.orgrjraap.comnih.gov
Emerging analytical frontiers include:
High-Resolution Crystallography: Single-crystal X-ray diffraction provides unambiguous, atomic-level detail of a molecule's solid-state conformation. rsc.orgkbdna.com Obtaining a crystal structure of this compound would be invaluable for understanding its precise bond angles, lengths, and intermolecular interactions, which are critical for structure-based drug design.
Advanced NMR Spectroscopy: Beyond simple 1H and 13C NMR, the application of two-dimensional (2D) NMR techniques (like COSY, HSQC, HMBC) is essential for complex structural elucidation, especially for assigning protons and carbons in intricate fused-ring systems. In solution, NMR can provide insights into molecular dynamics and conformational flexibility, which are often missed by static crystallographic methods. nih.govresearchgate.netbu.edu
Computational Structural Analysis: Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties and correlate a compound's electronic structure with its observed activity. nih.gov Such theoretical analyses can complement experimental data, providing insights into orbital energies, charge distribution, and reactivity, which are key to understanding a molecule's behavior.
Table 2: Advanced Analytical Techniques for Structural Elucidation
| Technique | Type of Information Provided | Application to Chromenopyrimidine Research |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement in the solid state. | Definitive confirmation of stereochemistry and intermolecular packing. kbdna.com |
| 2D-NMR Spectroscopy | Connectivity between atoms (e.g., C-H, H-H) in solution. | Unambiguous assignment of complex spectra; conformational analysis in solution. nih.gov |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reactivity descriptors. | Correlating structure with biological activity; predicting spectroscopic data. nih.gov |
Integration of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.comnih.gov For a scaffold like chromenopyrimidine, these computational tools offer a pathway to intelligently explore its vast chemical space.
Future research directions will likely involve:
De Novo Design: Utilizing generative AI models, such as chemical language models, to design novel chromenopyrimidine derivatives from scratch. nih.gov These models can learn the "rules" of chemical syntax and semantics to propose new, synthesizable molecules with desired properties.
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new analogs before they are synthesized. nih.govjapsonline.comnih.gov By training ML algorithms on existing data, researchers can identify key molecular features that correlate with high potency and selectivity, guiding the design of more effective compounds. nih.govnih.gov
ADMET Prediction: Applying AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. rsc.orgnih.gov This in silico screening helps to identify and deprioritize candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.
Table 3: Application of AI/ML in Chromenopyrimidine Drug Discovery
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| De Novo Design | Generates novel molecular structures with optimized properties. | Rapidly identifies new and diverse lead candidates. |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis efforts on the most promising compounds. japsonline.com |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage attrition by identifying problematic compounds early. nih.gov |
| Virtual Screening | Screens large chemical libraries for potential hits against a target. | Identifies potential inhibitors from vast databases efficiently. mdpi.comnih.gov |
Exploration of New Theoretical Interaction Mechanisms and Targets
Understanding how a molecule interacts with its biological target is fundamental to rational drug design. While initial studies often rely on identifying lead compounds, future research on this compound and its analogs will increasingly use theoretical methods to elucidate and predict these interactions.
Key areas for exploration include:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. rjraap.combenthamdirect.com For chromenopyrimidine derivatives, docking studies can reveal crucial binding modes and key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the active site of known enzymes or receptors, guiding further structural modifications to enhance affinity. rjraap.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.comnih.gov This method moves beyond the static picture of docking to evaluate how thermal motions and solvent effects influence the binding event.
In Silico Target Prediction: As the biological activities of chromenopyrimidines are diverse, chemogenomic and other computational approaches can be used to screen for new, previously unknown biological targets. nih.gov These "target fishing" methods compare the structural features of the compound against databases of known ligands and their targets to generate hypotheses about its mechanism of action, opening up new therapeutic possibilities. nih.gov
Table 4: Theoretical Methods for Exploring Molecular Interactions
| Method | Purpose | Key Insights for Chromenopyrimidine Research |
|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of a ligand to a target. | Identification of key amino acid interactions; rational design of analogs with improved binding. benthamdirect.com |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a complex over time. | Assessment of binding stability; understanding of conformational dynamics. nih.gov |
| Target Fishing / Inverse Docking | Predicts potential biological targets for a given compound. | Hypothesis generation for mechanism of action; drug repurposing opportunities. nih.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol derivatives?
A green synthesis approach involves reacting 4-chloro-3-formyl coumarin with active methylene compounds (e.g., acetylacetone) in ethanol at 60°C using triethylamine (Et₃N) and ammonium acetate (NH₄OAc) as catalysts, yielding derivatives in 2 hours with >85% efficiency . Alternatively, microwave-assisted multicomponent reactions under solvent-free conditions using paraformaldehyde as a C1 building block can achieve similar yields (70–92%) without chromatography . Key variables to optimize include solvent polarity, catalyst loading, and reaction time.
Q. Which spectroscopic techniques are essential for structural confirmation of chromeno-pyrimidine derivatives?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming the fused chromene-pyrimidine scaffold and substituent positions. For example, ¹H-NMR (400 MHz, DMSO-d₆) reveals characteristic peaks for aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ 5.2–5.5 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹), while mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers evaluate the antioxidant activity of chromeno-pyrimidine derivatives?
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method. Prepare a 0.1 mM DPPH solution in methanol, mix with test compounds (10–100 µM), and measure absorbance at 517 nm after 30 minutes. Percent inhibition is calculated as:
Compounds with IC₅₀ values <50 µM (e.g., derivatives 4c and 4e in ) are considered potent antioxidants.
Advanced Research Questions
Q. What reaction mechanisms explain the formation of chromeno-pyrimidine derivatives in multicomponent reactions?
The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism is proposed for reactions involving 3-benzoyl chromones and amidines. This involves nucleophilic attack on the carbonyl group, followed by cyclization to form the pyrimidine ring . Microwave-assisted methods may follow an unexpected annulation pathway, where paraformaldehyde acts as a methylene donor, facilitating [4+2] cycloaddition . Computational studies (e.g., DFT) can model transition states to validate proposed mechanisms.
Q. How can computational methods predict the drug-like properties of chromeno-pyrimidine derivatives?
Tools like SwissADME or Schrödinger’s QikProp assess Lipinski’s Rule of Five parameters (molecular weight <500, logP <5, hydrogen bond donors/acceptors ≤5/10). For example, derivatives with polar surface areas (PSA) <140 Ų and high gastrointestinal absorption scores (e.g., 4-(piperidin-1-yl)phenyl derivatives ) show potential oral bioavailability. Molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity) can further prioritize candidates for synthesis.
Q. What strategies resolve contradictions in synthetic yields across studies?
Discrepancies in yields (e.g., 70% vs. 90% for similar substrates) often arise from subtle differences in solvent purity, catalyst aging, or heating uniformity. Systematic Design of Experiments (DoE) can identify critical factors:
- Variables : Temperature (50–80°C), solvent (ethanol vs. DMF), catalyst ratio (1–3 mol%).
- Response Surface Methodology (RSM) optimizes interactions between variables . Reproducibility is enhanced by strict control of moisture (e.g., molecular sieves) and inert atmospheres (N₂/Ar).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
